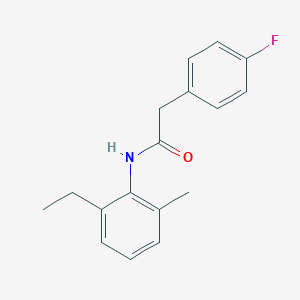
N-(2-ethyl-6-methylphenyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as EFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFMA is a member of the phenylacetamide family of compounds and has a molecular weight of 277.36 g/mol.
Mechanism of Action
The exact mechanism of action of EFMA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. EFMA may also have an effect on the expression of certain genes involved in the progression of cancer.
Biochemical and Physiological Effects:
EFMA has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects. EFMA has also been shown to have an effect on the proliferation and apoptosis of cancer cells, although the exact mechanisms are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of EFMA is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, EFMA is also relatively insoluble in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are a number of potential future directions for research on EFMA. One area of research could be to further investigate the potential use of EFMA in the treatment of cancer, particularly in combination with other drugs. Another area of research could be to investigate the potential use of EFMA as a treatment for other inflammatory conditions, such as arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of EFMA and to identify potential side effects or limitations of its use.
Synthesis Methods
EFMA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Ullmann reaction. The Friedel-Crafts acylation reaction involves the reaction of 2-ethyl-6-methylphenol with acetyl chloride in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with 4-fluorobenzene. The Ullmann reaction involves the reaction of 2-ethyl-6-methylphenol with copper powder in the presence of 4-fluorobromobenzene.
Scientific Research Applications
EFMA has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicine, where EFMA has been investigated for its potential use as a pain reliever and anti-inflammatory agent. EFMA has also been studied for its potential use in the treatment of certain types of cancer, such as breast cancer and prostate cancer.
properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H18FNO/c1-3-14-6-4-5-12(2)17(14)19-16(20)11-13-7-9-15(18)10-8-13/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI Key |
UIGJSRBCBXNOKX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=C(C=C2)F)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



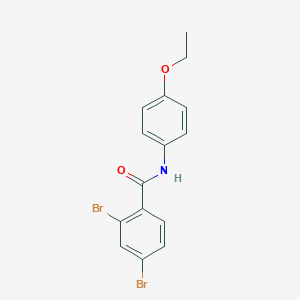


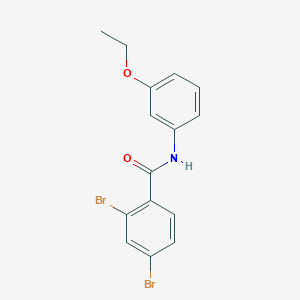


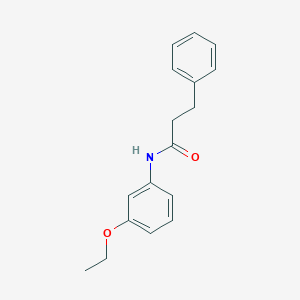
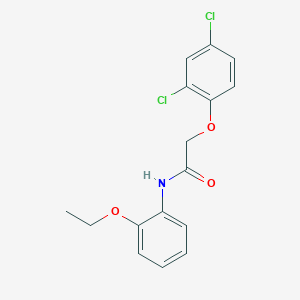

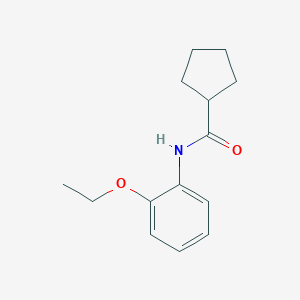
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)


